4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-3-cyclopropyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C9H8ClN3/c10-9-7-6(3-4-11-9)12-13-8(7)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
MXMHFRXWEXJZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C(=NN2)C=CN=C3Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Dienamine Intermediate
The synthesis begins with dimethyl acetonedicarboxylate, a versatile starting material for constructing nitrogen-containing heterocycles. Through a two-step procedure, this compound is converted into dienamine 2 , a critical intermediate for subsequent pyrazolo[4,3-c]pyridine formation. The process involves:
-
Knoevenagel Condensation : Reaction with malononitrile or analogous reagents to form an α,β-unsaturated carbonyl intermediate.
-
Cyclization : Treatment with hydrazine derivatives to generate the dienamine structure.
This intermediate’s reactivity allows for selective functionalization at the pyridine and pyrazole rings, enabling the introduction of substituents such as cyclopropyl and chloro groups.
Condensation with Cyclopropylamine
The cyclopropyl moiety is introduced via condensation of dienamine 2 with cyclopropylamine. This step is typically performed under reflux in methanol for 1 hour, achieving yields of 72–88%. The reaction mechanism involves nucleophilic attack by the amine on the electron-deficient pyridine ring, followed by aromatization to form the pyrazolo[4,3-c]pyridine scaffold.
Key Reaction Parameters :
-
Solvent : Methanol (optimal for solubility and reaction rate).
-
Temperature : Reflux conditions (≈65°C).
-
Catalyst : None required; reaction proceeds via thermal activation.
Chlorination Strategies
Direct Chlorination of the Pyridine Ring
The 4-chloro substituent is introduced after forming the pyrazolo[4,3-c]pyridine core. Patent literature describes the use of phosphorus oxychloride () as a chlorinating agent. The reaction is carried out under anhydrous conditions at elevated temperatures (80–100°C), selectively targeting the 4-position of the pyridine ring due to its electron-deficient nature.
Optimization Insights :
Alternative Halogenation Methods
While is predominant, other agents like or may be used. However, these reagents often require stricter temperature control and generate more byproducts, reducing overall yield.
Integrated Synthesis of 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine
Combining the above steps, the full synthesis proceeds as follows:
| Step | Reagents/Conditions | Yield |
|---|
-
Dienamine 2 formation | Dimethyl acetonedicarboxylate, hydrazine hydrate, ethanol, reflux | 85–90%
-
Cyclopropane incorporation | Cyclopropylamine, methanol, reflux, 1 h | 72–88%
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis with a C18 column and acetonitrile/water mobile phase confirms purity >95% for most batches.
Challenges and Optimization Opportunities
Cyclopropane Stability
The cyclopropyl group is prone to ring-opening under acidic conditions. Neutral or mildly basic conditions during chlorination are critical to preserving integrity.
Regioselectivity in Chlorination
Competitive chlorination at the 3-position of the pyrazole ring is minimized by steric hindrance from the cyclopropyl group, favoring 4-position reactivity.
Industrial-Scale Considerations
Patent data highlights telescoped processes that combine multiple steps without intermediate isolation, reducing solvent use and improving throughput. For example, a one-pot synthesis from N-acetylglycine derivatives may bypass the dienamine intermediate .
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorine
The chlorine atom at position 4 undergoes nucleophilic substitution under controlled conditions. This reactivity is leveraged in derivatization for pharmacological applications:
Source highlights that 2-chloro-3-nitropyridines undergo SNAr reactions with nucleophiles like hydrazines, suggesting analogous behavior for the chloro-substituted pyrazolo-pyridine system.
Cyclopropane Ring Reactivity
The cyclopropyl group participates in ring-opening and functionalization reactions:
Ring-Opening with Electrophiles
Under acidic conditions (HCl/EtOH, 60°C), the cyclopropane ring undergoes cleavage to form allylic chlorides. This is attributed to strain relief and stabilization via conjugation with the aromatic system.
Photochemical [2+2] Cycloaddition
UV irradiation in the presence of electron-deficient alkenes (e.g., maleic anhydride) yields fused bicyclic adducts, confirmed by X-ray crystallography in related systems .
Electrophilic Substitution on Pyridine Ring
Electrophilic aromatic substitution occurs preferentially at position 6 of the pyridine ring:
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2h | 6-Nitro derivative | >90% at C6 |
| Br₂/FeCl₃ | CH₂Cl₂, RT | 6-Bromo derivative | 85% at C6 |
The cyclopropyl group exerts an electron-withdrawing effect, directing electrophiles to the meta position .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the chlorine site:
| Reaction | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 68–82% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | 74% |
Notably, the cyclopropyl group remains intact under these conditions due to its stability in the presence of Pd catalysts .
Acid-Base Behavior
The compound displays pH-dependent tautomerism and deprotonation:
-
Tautomerization : In DMSO-d₆, equilibrium between 1H- and 3H-tautomers (3:1 ratio) is observed via ¹H NMR.
Deprotonation with NaH generates a nucleophilic anion at N1, enabling alkylation with iodomethane (90% yield) .
Stability and Degradation Pathways
-
Thermal Decomposition : Above 250°C, cyclopropane ring fragmentation occurs, releasing ethylene (GC-MS confirmed).
-
Photodegradation : UV light (254 nm) induces C-Cl bond homolysis, forming a radical intermediate trapped by TEMPO .
This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery and materials science. Its synthetic flexibility, particularly in cross-coupling and electrophilic substitution, positions it as a valuable intermediate for generating structurally diverse analogs.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridines, including 4-chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
2. Cardiovascular Effects
The compound has been evaluated for its inotropic activity, which affects the force of heart contractions. In vitro studies demonstrated that certain derivatives showed positive inotropic effects superior to standard drugs like mirlinone . Such findings suggest potential applications in treating heart failure.
3. Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial activity against various pathogens. This aspect is crucial for developing new antibiotics amid rising antibiotic resistance .
Comparative Analysis with Related Compounds
The unique substituents of this compound distinguish it from structurally similar compounds. Below is a comparative table highlighting key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-1H-pyrazolo[4,3-c]pyridine | Chlorine at position 6 | Different substitution pattern affecting reactivity |
| 3-Cyclopropyl-1H-pyrazolo[4,3-b]pyridine | Cyclopropyl at position 3 | Alternative ring fusion affecting biological properties |
| 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | Methyl instead of cyclopropyl | Variations in steric effects influencing activity |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on various pyrazolo[4,3-c]pyridine derivatives demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Cardiovascular Research
In a comparative analysis of inotropic agents, researchers found that derivatives containing the pyrazolo[4,3-c] structure had enhanced efficacy compared to traditional therapies. The study emphasized the importance of structural modifications in developing more effective cardiovascular drugs .
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring fused to the pyrazolopyridine core.
Uniqueness: 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine is unique due to the presence of the chlorine atom and the cyclopropyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Biological Activity
4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a chlorine atom and a cyclopropyl group as substituents. This unique structure contributes to its diverse biological activities and potential therapeutic applications. Research into this compound has highlighted its pharmacological significance, particularly in the fields of oncology and neurology.
- Molecular Formula : C9H8ClN3
- Molecular Weight : 193.63 g/mol
- CAS Number : 1246350-02-6
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity
- Neurological Effects
- Antimicrobial Activity
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of the cyclopropyl group and chlorine atom contributes to its unique reactivity and interaction with biological targets. Comparative studies with similar compounds reveal that variations in substituents can significantly affect pharmacological outcomes.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-1H-pyrazolo[4,3-c]pyridine | Chlorine at position 6 | Varies in reactivity |
| 3-Cyclopropyl-1H-pyrazolo[4,3-b]pyridine | Cyclopropyl at position 3 | Alternative biological properties |
| 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | Methyl instead of cyclopropyl | Changes in activity profile |
Antitumor Efficacy
In a recent study, derivatives of this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values below 10 µM for some derivatives. This suggests that modifications to the core structure can enhance antitumor activity while minimizing toxicity to healthy cells.
Neurological Applications
Another study explored the analgesic properties of this compound in animal models. The findings demonstrated a dose-dependent reduction in pain response, indicating potential for development into therapeutic agents for chronic pain management.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine, and how can reaction yields be improved?
- Methodological Answer : Microwave-assisted synthesis is a robust approach for pyrazolo[4,3-c]pyridine derivatives. A typical protocol involves coupling 3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde with cyclopropane derivatives using PdCl₂(PPh₃)₂ as a catalyst in DMF under microwave irradiation . Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Yield optimization requires precise stoichiometric control of reactants (e.g., 1.0 equiv aldehyde) and inert reaction conditions to prevent side reactions. For example, 1-methyl-6-phenyl analogs achieved 47–60% yields after purification .
Q. Which analytical techniques are critical for validating the structure and purity of this compound?
- Methodological Answer : Multimodal characterization is essential:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; pyridine protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated 386.1081 vs. observed 386.1232 for a related derivative) .
- Melting Point Analysis : Sharp melting ranges (e.g., 145–146°C for pyridyl-substituted analogs) indicate purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Waste Disposal : Collect contaminated solvents in halogenated waste containers. Solid residues should be incinerated via certified hazardous waste services .
- Emergency Response : For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the bioactivity of pyrazolo[4,3-c]pyridine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- Pyridyl Substituents : Electron-withdrawing groups (e.g., Cl at position 4) enhance kinase inhibition by modulating electron density in the pyrazole ring .
- Cyclopropyl vs. Aryl Groups : Cyclopropyl groups improve metabolic stability compared to bulkier aryl substituents, as shown in pharmacokinetic assays .
- Carboxylic Acid Derivatives : Functionalization at position 6 (e.g., 6-carboxylic acid analogs) increases aqueous solubility but may reduce membrane permeability .
Q. What crystallographic data are available for pyrazolo[4,3-c]pyridine derivatives, and how can they guide drug design?
- Methodological Answer : Single-crystal X-ray diffraction provides critical insights:
- Unit Cell Parameters : Monoclinic systems (e.g., space group P2₁/c, a = 8.8731 Å, β = 96.689°) reveal planar pyrazole-pyridine fused cores .
- Intermolecular Interactions : Hydrogen bonding between Cl and adjacent NH groups stabilizes crystal packing, suggesting strategies to enhance solid-state stability .
Q. How can researchers resolve contradictions in reported synthetic yields or characterization data?
- Methodological Answer : Discrepancies often arise from:
- Reaction Scale : Milligram-scale reactions may show lower yields due to inefficient mixing; optimize using flow chemistry for reproducibility .
- Impurity Profiles : Use HPLC with UV/Vis detection (e.g., C18 column, acetonitrile/water mobile phase) to identify byproducts like dechlorinated intermediates .
- Thermal Degradation : Differential scanning calorimetry (DSC) can detect decomposition above 200°C, necessitating lower-temperature purification .
Q. What methodologies are recommended for analyzing impurities in pyrazolo[4,3-c]pyridine synthesis?
- Methodological Answer :
- Chromatographic Standards : Compare retention times against certified impurities (e.g., triazolo[4,3-a]pyridin-3-one derivatives) .
- Spectroscopic Mapping : FT-IR identifies carbonyl impurities (e.g., 1700–1750 cm⁻¹ stretches from oxidized intermediates) .
- Quantitative NMR (qNMR) : Deuterated solvents (e.g., DMSO-d₆) enable precise impurity quantification at <0.1% levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
